

N-(3-Oxohexanoyl)-L-homoserine lactone discovery and early research

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Compound Focus: N-(3-Oxohexanoyl)-L-homoserine lactone

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Core Properties and Biological Roles

Chemical Identity of 3OC6-HSL

- IUPAC Name:** 3-oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide [1]
- Synonyms:** OHHL, 3-oxo-C6-AHL, Autoinducer 1 [1]
- Molecular Formula:** C₁₀H₁₅NO₄ [1]
- Average Mass:** 213.23 Da [1]
- CAS Registry Number:** 76924-95-3 [1]

Primary Biological Functions and Early Research Context 3OC6-HSL was first identified as the key autoinducer in the **LuxR/LuxI quorum sensing system** of the marine bacterium *Vibrio fischeri* [2] [3]. The table below summarizes its foundational roles in different bacterial species as revealed by early research.

Producing Bacterium	Key Regulated Function	Research Context / Significance
<i>Vibrio fischeri</i>	Bioluminescence [2]	The prototype LuxR/LuxI system; 3OC6-HSL binds LuxR to activate luciferase operon [2].
<i>Erwinia carotovora</i> (<i>Pectobacterium carotovorum</i>)	Virulence & Extracellular Enzymes [4] [5]	Early model for linking QS to plant pathogenicity; controls plant cell wall-degrading enzymes via RsmA/RsmB system [4] [5].

Producing Bacterium	Key Regulated Function	Research Context / Significance
<i>Yersinia enterocolitica</i>	Virulence (suspected)	First demonstration of AHL production <i>in vivo</i> during mouse infection; confirmed OHHL (3OC6-HSL) production in infected tissues [6].
<i>Arabidopsis thaliana</i> (Plant response)	Enhanced Salt Tolerance [7]	Early research showing exogenous 3OC6-HSL upregulates plant salt-stress genes, revealing inter-kingdom signaling [7].

Key Experimental Methods and Protocols

Early research into 3OC6-HSL relied on specific biological assays and chemical techniques for detection and quantification.

Biosensor-Based Detection and Quantification

Biosensors are reporter strains engineered to produce a detectable signal (like luminescence) in the presence of specific AHLs.

1. Direct Quantification Using a Whole-Cell Bioreporter This protocol, developed for quantifying 3OC6-HSL in *V. fischeri* supernatant, accounts for matrix effects that can interfere with the signal [2].

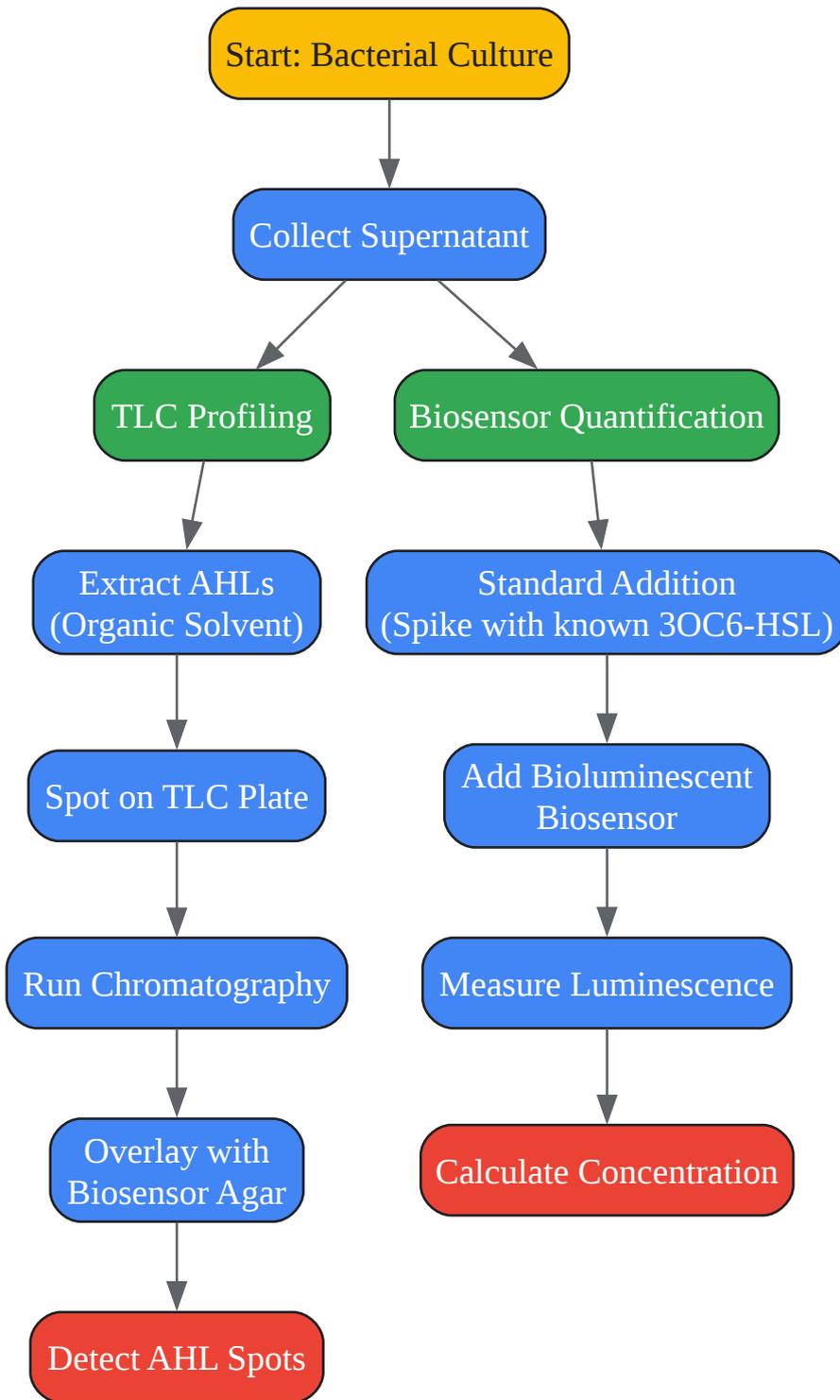
- **Principle:** A bioluminescent *E. coli* strain, containing a LuxR-based genetic circuit, produces light proportional to 3OC6-HSL concentration [2].
- **Workflow:**
 - **Culture Supernatant:** Prepare from the bacterial culture of interest.
 - **Standard Additions:** Spike the supernatant sample with known concentrations of synthetic 3OC6-HSL.
 - **Bioluminescence Measurement:** Add the biosensor to treated and untreated samples and measure peak luminescence.
 - **Calculation:** The native 3OC6-HSL concentration is calculated from the slope of the biosensor's response to the standard additions [2].
- **Key Advantages:**
 - Rapid and uses small sample volumes (~2 ml).

- Does not require concentration or extraction steps.
- The standard addition method corrects for interference from complex sample backgrounds [2].

2. Thin-Layer Chromatography (TLC) for Profiling AHLs TLC is used to separate and preliminarily identify different AHLs in a mixture.

- **Principle:** Crude AHL extracts from culture supernatants are separated on a reverse-phase TLC plate. The plate is then overlaid with an agar suspension of a biosensor strain to visualize the spots where AHLs are present [6] [3].
- **Protocol Details:**
 - **Extraction:** AHLs are extracted from acidified culture supernatant using dichloromethane or ethyl acetate [6].
 - **Chromatography:** The extract is concentrated, spotted on a TLC plate, and run with a mobile phase (e.g., 60% methanol in water) [6].
 - **Detection:** The dried TLC plate is overlaid with soft agar seeded with a biosensor like *E. coli* [pSB403] or *Agrobacterium tumefaciens* NTL4(pZLR4). After incubation, AHLs are visible as spots (e.g., light-producing or pigmented) against the background [6] [3].
- **Application:** This method was crucial for identifying that pathogenic *Y. enterocolitica* serotype O8 strains produce OHHL (3OC6-HSL) as their dominant AHL, both *in vitro* and directly from infected mouse tissues [6].

The following diagram illustrates the logical workflow for the key detection methods:



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Workflow for key 3OC6-HSL detection methods: TLC profiling and biosensor quantification.

Studying Plant-Response Protocols

Early research into inter-kingdom signaling used specific plant treatment protocols.

- **Plant Growth and Treatment:**
 - Surface-sterilized *Arabidopsis thaliana* seeds are germinated on Murashige and Skoog (MS) medium [7].
 - Seedlings are transferred to media containing **1 μ M 3OC6-HSL** (often from a 10 mM stock in water or acetonitrile) with or without salt stress inducer (e.g., 150 mM NaCl) [7].
- **Phenotypic and Molecular Analysis:**
 - **Growth Parameters:** Root length, shoot length, and fresh weight are measured [7].
 - **Physiological Markers:** Chlorophyll, proline, and malondialdehyde (MDA) contents are assessed [7].
 - **Gene Expression:** Salt-responsive genes (e.g., *SOS1*, *RD22*, *P5CS1*) are analyzed via molecular techniques to understand the induced signaling pathways [7].

Research Significance and Applications

Early research on 3OC6-HSL established fundamental principles with broad implications.

- **Paradigm for Bacterial Communication:** The 3OC6-HSL/LuxR system became the archetypal model for understanding how Gram-negative bacteria coordinate behavior as a collective [2] [3].
- **Linking QS to Pathogenesis:** Work in *Erwinia* and *Yersinia* solidified the concept that targeting QS could be a viable anti-virulence strategy [6] [4] [5].
- **Inter-Kingdom Signaling:** The discovery that 3OC6-HSL enhances plant salt tolerance opened a new field of research into how plants perceive and respond to bacterial signals [7].

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